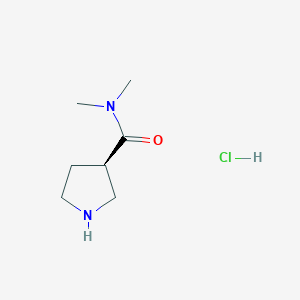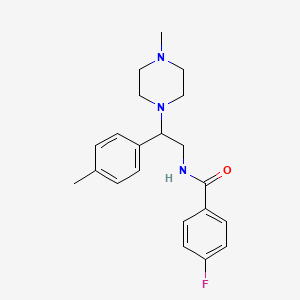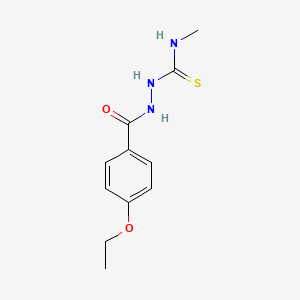
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide (2-EBMHCT) is an organic compound composed of two nitrogen atoms and three carbon atoms. It is a derivative of hydrazinecarbothioamide and is used as an intermediate in the synthesis of a variety of compounds. The two nitrogen atoms form a cyclic structure, which is stable and can be used as a starting point for further synthesis. 2-EBMHCT has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.
科学的研究の応用
Antibacterial and Antifungal Activities
The derivatives of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide have been extensively studied for their antibacterial and antifungal properties. Research has shown that these compounds exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain compounds in this category inhibited bacterial growth with low minimal inhibitory concentration (MIC) values, indicating their potency as antibacterial agents (Dhurairaj & Krishnasami, 2017). Furthermore, some synthesized derivatives demonstrated effective antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
Anticancer Properties
Several studies have explored the anticancer potential of these compounds. For instance, certain derivatives were tested for their cytotoxic activities on various cancer cell lines, such as liver, colorectal, and breast carcinoma, showing promising results. Specifically, some compounds were found to be potent against these cancer cell lines, indicating their potential use in cancer therapy (Al-Mutabagani et al., 2021).
Corrosion Inhibition
These compounds have also been investigated for their role in corrosion inhibition. Research has shown that they can act as effective corrosion inhibitors, particularly for mild steel in acidic environments. Studies using electrochemical techniques have demonstrated the efficacy of these derivatives in reducing corrosion, making them potential candidates for industrial applications in corrosion control (Singh et al., 2021).
Anticonvulsant Activity
The anticonvulsant potential of these compounds has been explored as well. Some derivatives have shown promising results in animal models for epilepsy, indicating their potential use in the development of new antiepileptic drugs (Bhrigu et al., 2012).
特性
IUPAC Name |
1-[(4-ethoxybenzoyl)amino]-3-methylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-8(5-7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWDCUREOBXQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NNC(=S)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)


![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)
![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)

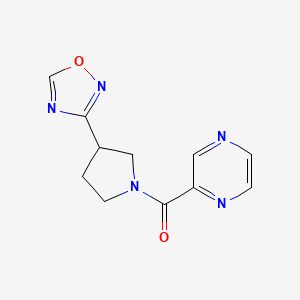
![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)
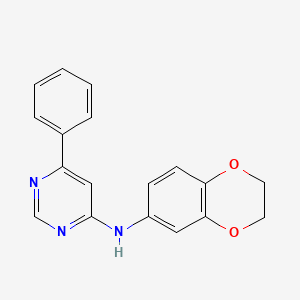
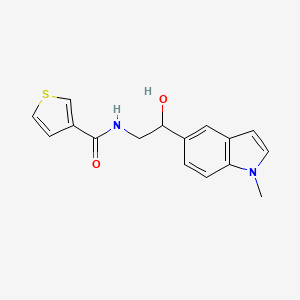
![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)
